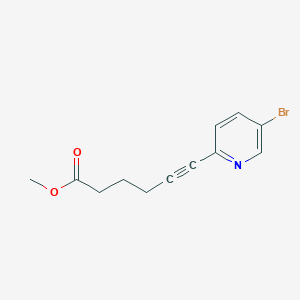![molecular formula C13H12N2 B184764 {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine CAS No. 32598-04-2](/img/structure/B184764.png)
{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine
Descripción general
Descripción
{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, also known as PVA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine has also been shown to bind to the dopamine transporter, a protein that is involved in the uptake of dopamine in the brain.
Efectos Bioquímicos Y Fisiológicos
{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine in lab experiments is its versatility. {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine can be easily modified to introduce various functional groups, which can be used to tailor its properties for specific applications. However, one limitation of using {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine. One area of interest is the development of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine-based materials with unique properties, such as luminescence and conductivity. Another area of interest is the investigation of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine and its potential applications in various fields.
Métodos De Síntesis
The synthesis of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine involves the reaction of 4-bromo-2-fluoropyridine with 4-bromo-1-iodobenzene in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with phenylboronic acid to yield {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine.
Aplicaciones Científicas De Investigación
{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. In the pharmaceutical industry, {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In biochemistry, {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine has been used as a probe to study the binding of ligands to proteins.
Propiedades
IUPAC Name |
3-[(E)-2-pyridin-4-ylethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H,14H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXZBUXAZDNAP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357229 | |
| Record name | MLS000756475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine | |
CAS RN |
32598-04-2 | |
| Record name | MLS000756475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000756475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)


![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)




![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)

